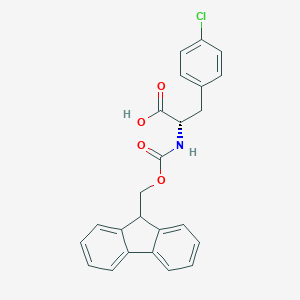

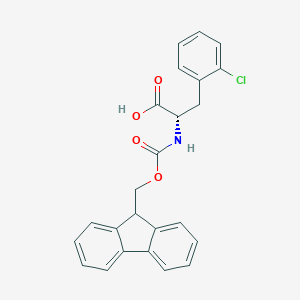

Fmoc-2-クロロ-L-フェニルアラニン

概要

説明

Fmoc-2-chloro-L-phenylalanine is a chemical compound with the empirical formula C24H20ClNO4 . It is a white powder and is often used in peptide synthesis .

Molecular Structure Analysis

The molecular weight of Fmoc-2-chloro-L-phenylalanine is 421.90 . The SMILES string representation of its structure isOC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 . Physical And Chemical Properties Analysis

Fmoc-2-chloro-L-phenylalanine is a white powder with a melting point of 130 - 136 °C . Its optical rotation is [a]20D = -46 ± 2 º (C=2 in EtOH) .科学的研究の応用

ペプチド合成

Fmoc-Phe(2-Cl)-OHは、ペプチド合成において一般的に使用されます。 Fmoc(フルオレニルメトキシカルボニル)基は、合成プロセス中にアミノ酸を保護するための保護基として機能し、その後除去されて目的のペプチド鎖が得られます .

ハイドロゲル形成

この化合物は、大量の水を保持できるポリマー鎖のネットワークであるハイドロゲルの自己組織化に寄与することが発見されています。 これらのハイドロゲルは、生体適合性と制御された速度で薬物を放出する能力があるため、薬物送達システムに潜在的な用途があります .

生物医学研究

Fmoc-Phe(2-Cl)-OHのようなFmoc誘導体の自己組織化特性は、細胞培養やバイオテンパレートを含む生物医学研究に適しています .

抗菌用途

Fmoc-Phe誘導体は、抗菌効力研究におけるスキャフォールドとして使用できます。 たとえば、Fmoc-Phe-Pheジペプチドハイドロゲルは、抗菌剤としての潜在的な用途について調査されています .

作用機序

Target of Action

Fmoc-2-chloro-L-phenylalanine, also known as Fmoc-Phe(2-Cl)-OH, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides and proteins. It plays a crucial role in the formation of these sequences during the process of solid-phase peptide synthesis .

Mode of Action

Fmoc-Phe(2-Cl)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain. The Fmoc group serves as a protective group for the amino acid during this process, preventing unwanted side reactions . The chlorine atom in the phenylalanine structure of Fmoc-Phe(2-Cl)-OH can potentially enhance the reactivity or alter the properties of the synthesized peptide .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Phe(2-Cl)-OH are primarily related to peptide synthesis. The compound contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects of these pathways can influence a wide range of biological processes, as proteins play a vital role in nearly all cellular functions.

Result of Action

The molecular and cellular effects of Fmoc-Phe(2-Cl)-OH’s action are largely dependent on the specific peptides and proteins it helps synthesize. For instance, it has been reported that Fmoc-phenylalanine can form hydrogels, which have potential applications in biomedical fields .

Action Environment

The action, efficacy, and stability of Fmoc-Phe(2-Cl)-OH can be influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of Fmoc-Phe(2-Cl)-OH to gel formation . Additionally, physical and thermal stimuli can be used to solubilize Fmoc-Phe(2-Cl)-OH above the critical concentration to induce gel formation .

Safety and Hazards

Fmoc-2-chloro-L-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

生化学分析

Biochemical Properties

Fmoc-2-chloro-L-phenylalanine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group is rapidly removed by base, which makes it suitable for solid-phase peptide synthesis . The 2-chloro group on the phenylalanine residue can potentially interact with other biomolecules, influencing the overall biochemical properties of the peptide .

Cellular Effects

The effects of Fmoc-2-chloro-L-phenylalanine on cells and cellular processes are diverse. It has been reported that Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria . This suggests that Fmoc-2-chloro-L-phenylalanine might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-2-chloro-L-phenylalanine involves its interactions at the molecular level. The Fmoc group can be removed by base, allowing the phenylalanine residue to participate in peptide bond formation . The 2-chloro group on the phenylalanine residue can potentially interact with other biomolecules, influencing the overall biochemical properties of the peptide .

Metabolic Pathways

Fmoc-2-chloro-L-phenylalanine is involved in various metabolic pathways. It is a derivative of phenylalanine, which is an essential amino acid involved in protein synthesis

特性

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKPNPLIMFSDY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375784 | |

| Record name | Fmoc-2-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198560-41-7 | |

| Record name | Fmoc-2-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

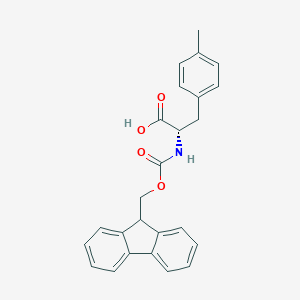

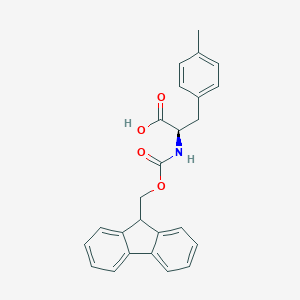

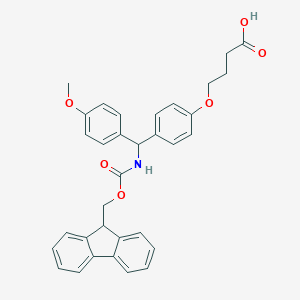

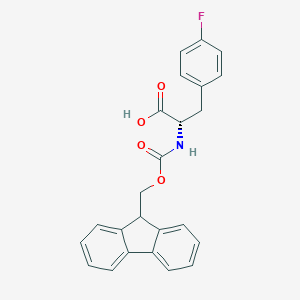

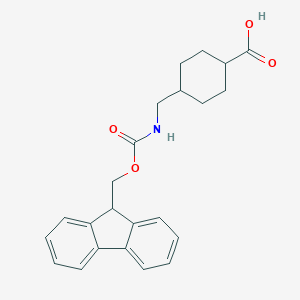

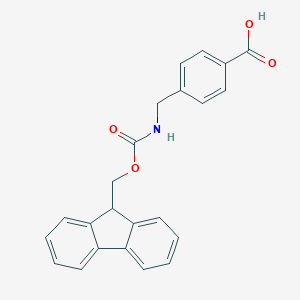

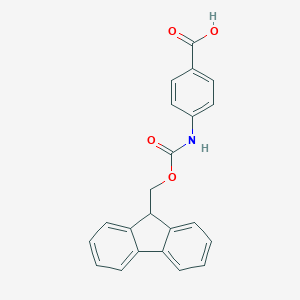

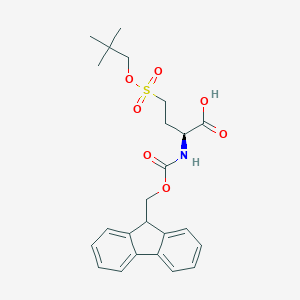

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。